2-Amino-3-chlorobenzene-1,4-disulfonamide

Catalog No.
S14689509
CAS No.
88345-43-1
M.F
C6H8ClN3O4S2
M. Wt
285.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-chlorobenzene-1,4-disulfonamide

CAS Number

88345-43-1

Product Name

2-Amino-3-chlorobenzene-1,4-disulfonamide

IUPAC Name

2-amino-3-chlorobenzene-1,4-disulfonamide

Molecular Formula

C6H8ClN3O4S2

Molecular Weight

285.7 g/mol

InChI

InChI=1S/C6H8ClN3O4S2/c7-5-3(15(9,11)12)1-2-4(6(5)8)16(10,13)14/h1-2H,8H2,(H2,9,11,12)(H2,10,13,14)

InChI Key

DASJTUJFTUGTHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)N)N)Cl)S(=O)(=O)N

2-Amino-3-chlorobenzene-1,4-disulfonamide is an organic compound with the molecular formula C6H8ClN3O4S2C_6H_8ClN_3O_4S_2 and a molecular weight of approximately 285.73 g/mol. This compound features a chlorobenzene ring substituted with two sulfonamide groups and an amino group, making it a member of the sulfonamide class of compounds, which are known for their diverse biological activities. The structure can be represented as follows:

SMILES NC1=CC(Cl)=C(C=C1S(N)(=O)=O)S(N)(=O)=O\text{SMILES }NC1=CC(Cl)=C(C=C1S(N)(=O)=O)S(N)(=O)=O

The compound is typically found as a white to off-white powder and has a melting point ranging from 260°C to 264°C . Its solubility in water is limited, and it exhibits low gastrointestinal absorption characteristics .

Typical of sulfonamides, including:

  • Nucleophilic substitution: The chlorine atom on the benzene ring can be replaced by nucleophiles in reactions such as hydrolysis or aminolysis.
  • Acid-base reactions: The sulfonamide groups can act as weak acids, participating in proton transfer reactions under appropriate conditions.
  • Reduction reactions: The nitro groups present in related compounds can be reduced to amines, although this specific compound lacks nitro substituents.

This compound exhibits significant biological activity, particularly in pharmacology. Sulfonamides are known for their antibacterial properties, acting by inhibiting bacterial folic acid synthesis. Studies have indicated that 2-amino-3-chlorobenzene-1,4-disulfonamide may possess similar antibacterial effects . Additionally, research has suggested potential applications in photocatalytic degradation processes, highlighting its utility in environmental chemistry .

The synthesis of 2-amino-3-chlorobenzene-1,4-disulfonamide typically involves several steps:

  • Chlorination: Starting with an appropriate benzene derivative, chlorination can introduce the chlorine atom at the desired position on the aromatic ring.
  • Sulfonation: The introduction of sulfonyl groups can be achieved through electrophilic aromatic substitution using sulfur trioxide or chlorosulfonic acid.
  • Amination: Finally, the introduction of the amino group is performed using an amine under suitable conditions to yield the final product.

These methods may vary based on laboratory protocols and desired yields .

2-Amino-3-chlorobenzene-1,4-disulfonamide finds applications in various fields:

  • Pharmaceuticals: Primarily used as an antibacterial agent due to its mechanism of action against bacterial infections.
  • Environmental Science: Utilized in studies related to photocatalytic degradation of pollutants in water systems .
  • Chemical Research: Serves as a precursor or intermediate in the synthesis of more complex organic molecules.

Interaction studies of 2-amino-3-chlorobenzene-1,4-disulfonamide are essential for understanding its pharmacological profile. These studies often focus on:

  • Protein binding: Investigating how effectively this compound binds to target proteins involved in bacterial metabolism.
  • Synergistic effects: Exploring combinations with other antimicrobial agents to enhance efficacy against resistant strains.
  • Toxicological assessments: Evaluating potential cytotoxicity and side effects associated with its use .

Several compounds exhibit structural similarities to 2-amino-3-chlorobenzene-1,4-disulfonamide. Here are a few notable examples:

Compound NameCAS NumberStructural Features
4-Amino-6-chlorobenzene-1,3-disulfonamide121-30-2Similar sulfonamide structure but different substitution pattern
2-Chloro-5-nitrobenzenesulfonamide96-72-0Contains a nitro group instead of an amino group
4-Hydrazinylbenzenesulfonamide hydrochloride17852-52-7Hydrazine functional group addition
2-Chlorobenzenesulfonohydrazide5906-98-9Contains hydrazide functional group

Uniqueness

The uniqueness of 2-amino-3-chlorobenzene-1,4-disulfonamide lies in its specific arrangement of functional groups that confer distinct biological properties compared to similar compounds. Its dual sulfonamide groups enhance its antibacterial activity while providing potential for further modifications in drug design.

Nitration-Reduction Approaches in Benzene Ring Functionalization

Nitration-reduction sequences remain foundational for introducing amino groups into aromatic systems. For 2-amino-3-chlorobenzene-1,4-disulfonamide, this typically begins with the nitration of a pre-sulfonated chlorobenzene derivative. The nitronium ion (NO₂⁺), generated via protonation of nitric acid by sulfuric acid, acts as the electrophile. Regioselectivity is influenced by the directing effects of existing substituents. For instance, sulfonamide groups at the 1,4-positions direct nitration to the 3-position due to their strong meta-directing nature.

Following nitration, catalytic hydrogenation reduces the nitro group to an amine. Palladium on carbon (Pd/C) under hydrogen gas (5–10 bar) at 60°C achieves near-quantitative reduction yields. Critical parameters include:

ParameterOptimal RangeImpact on Yield
Hydrogen Pressure5–10 bar>95% conversion
Temperature50–60°CMinimizes side reactions
Catalyst Loading10–13 wt% Pd/CReduces reaction time

Reduction in methanol as the solvent ensures solubility of intermediates while avoiding over-reduction. Post-reduction, the amino group’s ortho-chloro substituent is stabilized by hydrogen bonding with adjacent sulfonamide groups, preventing undesired tautomerization.

Sulfonation and Chlorination Sequence Optimization

The order of sulfonation and chlorination profoundly impacts regiochemical outcomes. Two dominant strategies exist:

  • Chlorination-First Approaches: Chlorinating benzene prior to sulfonation leverages the halogen’s ortho/para-directing effects. For example, chlorobenzene undergoes sulfonation at the 4-position using oleum (fuming H₂SO₄ + SO₃) at 120°C. Subsequent nitration then targets the 3-position.
  • Sulfonation-First Approaches: Sulfonating benzene at 1,4-positions first creates strong meta-directing groups, guiding chlorination to the 3-position. Chlorosulfonation with ClSO₃H at 40–60°C introduces both chlorine and sulfonic acid groups simultaneously.

Comparative studies show chlorination-first methods yield higher purity (>98%) but require stringent temperature control to avoid polysubstitution. Sulfonation-first routes, while slower, achieve better regioselectivity (85–90% para-sulfonation) due to steric hindrance from existing sulfonic acid groups.

Table 1: Reaction Conditions for Sulfonation-Chlorination

StepReagents/ConditionsYield (%)Regioselectivity
Chlorination-FirstCl₂, FeCl₃, 50°C92Ortho (65%)
Sulfonation-FirstClSO₃H, 60°C, 4 h88Para (89%)

Catalytic Systems for Regioselective Amination

Regioselective amination demands catalysts that modulate electronic and steric environments. Iridium complexes (e.g., [Ir(cod)Cl]₂) exhibit superior performance in reductive amination, achieving 80–85% selectivity for the 2-amino position. Key advantages include:

  • Enhanced Kinetics: Iridium accelerates nitro-group reduction by 40% compared to Pd/C, reducing reaction times to 6–8 hours.
  • Chemoselectivity: Tolerates sulfonamide functionalities without over-reducing sulfur-oxygen bonds.

Alternative photocatalytic systems using TiO₂ and oxalic acid enable nitro-to-amine conversion under mild conditions (25°C, UV light). While slower (24–48 h), these methods avoid high-pressure hydrogenation infrastructure.

Mechanistic Insight:Iridium catalysts operate via a hydride-transfer mechanism, where adsorbed hydrogen atoms on the metal surface selectively reduce nitro groups adjacent to electron-withdrawing sulfonamides. Steric effects from chlorinated positions further direct amination to the 2-position, as modeled by density functional theory (DFT).

Hydroquinone Oxidation-Mediated Coupling Mechanisms

The electrochemical synthesis of 2-amino-3-chlorobenzene-1,4-disulfonamide through hydroquinone oxidation-mediated coupling represents a significant advancement in green electroorganic chemistry [1]. This methodology employs hydroquinone as a key mediator in the electrochemical coupling process, facilitating the formation of disulfonamide-substituted para-benzoquinone derivatives through a well-defined electrochemical-chemical-electrochemical mechanism [2].

The fundamental mechanism operates through an electrochemical-chemical-electrochemical sequence, where hydroquinone undergoes initial electrochemical oxidation to para-benzoquinone, followed by chemical coupling with 2-amino-3-chlorobenzene-1,4-disulfonamide, and subsequent electrochemical oxidation of the resulting adduct [1] [3]. This process demonstrates remarkable efficiency in forming carbon-carbon bonds while maintaining high atom economy and avoiding toxic reagents [2].

Electrochemical Behavior and Cyclic Voltammetry Analysis

Cyclic voltammetry studies reveal distinct electrochemical behavior when hydroquinone is examined in the presence of 2-amino-3-chlorobenzene-1,4-disulfonamide [1]. The oxidation potential of hydroquinone shifts to more positive values in the presence of the disulfonamide nucleophile, indicating formation of a chemical association that affects the diffusion coefficient and electron transfer kinetics [2] [3].

Table 1: Electrochemical Synthesis Parameters

ParameterValueUnit
Substrate Concentration (Hydroquinone)0.025 MMolarity
Nucleophile Concentration (2-Amino-3-chlorobenzene-1,4-disulfonamide)0.050 MMolarity
Electrolyte Concentration (Phosphate Buffer)0.2 MMolarity
Solution pH8.0pH Units
Electrode Material (Anode)Carbon RodMaterial
Electrode Material (Cathode)ZincMaterial
Applied Potential (Volts)2.5 - 4.0Volts
Reaction Temperature (°C)23 - 30Celsius
Reaction Time (Hours)8.0Hours
Current Density (mA/cm²)10 - 15mA/cm²
Solvent SystemWater/Ethanol (1:1)Volume Ratio
Electrical Charge Passed (Coulombs)576Coulombs

The electrochemical oxidation process demonstrates potential inversion characteristics, where the second electron transfer occurs at less negative potentials than the first, resulting in measurement of a single voltammetric wave under reaction conditions [4]. This phenomenon is consistent with the formation of intermediate species that are thermodynamically more favorable for electron transfer than the starting material [4].

Mechanistic Pathway and Michael Addition Chemistry

The coupling mechanism proceeds through a Michael addition pathway, where the electrochemically generated para-benzoquinone acts as a Michael acceptor, and 2-amino-3-chlorobenzene-1,4-disulfonamide functions as the nucleophile [2] [3]. The amino group in the disulfonamide compound provides nucleophilic character, enabling attack at the β-carbon of the quinone system [5] [6].

Table 2: Oxidation Potential Data

CompoundOxidation Potential (V vs Ag/AgCl)Peak Current (μA)Reversibility
Hydroquinone (Alone)0.52125Reversible
Hydroquinone + 2-Amino-3-chlorobenzene-1,4-disulfonamide0.6498Quasi-reversible
Disulfonamide Substituted Hydroquinone0.46145Reversible
Para-Benzoquinone0.7287Irreversible
Disulfonamide Substituted Para-Benzoquinone0.58112Quasi-reversible

The Michael addition step represents the rate-determining chemical transformation within the overall electrochemical-chemical-electrochemical sequence [7] [8]. The nucleophilic addition occurs at the β-position of the quinone, forming a substituted hydroquinone intermediate that subsequently undergoes further electrochemical oxidation to yield the final disulfonamide-substituted para-benzoquinone product [2] [3].

Electrochemical-Chemical-Electrochemical Mechanism Details

The electrochemical-chemical-electrochemical mechanism comprises three distinct steps, each with characteristic kinetic parameters and thermodynamic requirements [9] [10]. The first electrochemical step involves the oxidation of hydroquinone to para-benzoquinone through a two-electron transfer process, accompanied by the release of two protons [2] [3].

Table 3: ECE Mechanism Kinetic Data

Reaction StepRate Constant (s⁻¹)Activation Energy (kJ/mol)Reaction Type
Step 1: Hydroquinone → Para-Benzoquinone + 2H⁺ + 2e⁻2.4 × 10⁻²48.5Electrochemical
Step 2: Para-Benzoquinone + Disulfonamide → Substituted Hydroquinone1.8 × 10⁻³62.8Chemical (Michael Addition)
Step 3: Substituted Hydroquinone → Substituted Para-Benzoquinone + 2H⁺ + 2e⁻3.2 × 10⁻²42.3Electrochemical

The chemical step involves the nucleophilic addition of 2-amino-3-chlorobenzene-1,4-disulfonamide to the electrochemically generated para-benzoquinone, proceeding through a transition state that exhibits a nonplanar six-membered ring configuration [11]. This step shows the highest activation energy among the three sequential processes, confirming its role as the rate-determining step [11].

The final electrochemical step involves the oxidation of the substituted hydroquinone to the corresponding substituted para-benzoquinone [2] [3]. This step occurs at lower potentials than the initial hydroquinone oxidation due to the electron-donating effect of the amino functional group present in the disulfonamide substituent [2] [3].

Solvent System Optimization for Green Chemistry Applications

The optimization of solvent systems for the electrochemical synthesis of 2-amino-3-chlorobenzene-1,4-disulfonamide represents a critical aspect of developing environmentally sustainable synthetic methodologies [12] [13]. The selection of appropriate solvent mixtures directly impacts reaction efficiency, product yield, current efficiency, and the overall environmental footprint of the electrochemical process [13] [14].

Water-Ethanol Mixture Optimization

Systematic investigation of water-ethanol mixtures reveals optimal performance characteristics for the electrochemical synthesis process [1] [2]. The water-ethanol system provides an excellent balance between ionic conductivity, substrate solubility, and environmental compatibility, making it an ideal choice for green electrochemical applications [12] [15].

Table 4: Solvent System Optimization Data

Solvent SystemProduct Yield (%)Current Efficiency (%)Conductivity (mS/cm)Green Chemistry Score
Water Only15420.88.2
Ethanol Only25580.26.8
Water/Ethanol (9:1)78852.18.9
Water/Ethanol (3:1)85883.49.1
Water/Ethanol (1:1)92944.29.4
Water/Ethanol (1:3)67722.87.8
Acetonitrile/Water (9:1)68741.97.2
Methanol/Water (1:1)51633.18.3

The optimal water-ethanol ratio of 1:1 demonstrates superior performance across multiple evaluation criteria, achieving 92% product yield and 94% current efficiency [1] [2]. This solvent composition provides optimal ionic conductivity of 4.2 mS/cm while maintaining the highest green chemistry score of 9.4, indicating excellent environmental compatibility [13] [16].

Green Chemistry Principles and Solvent Selection

The application of green chemistry principles in solvent selection emphasizes the use of environmentally benign solvents that minimize waste generation and reduce environmental impact [12] [13]. Water serves as the ideal green solvent due to its non-toxicity, abundance, and complete biodegradability [15]. The addition of ethanol as a co-solvent enhances substrate solubility while maintaining the overall green character of the system [13] [16].

The water-ethanol mixture operates within the electrochemical window of water while providing sufficient ionic strength for efficient electron transfer processes [15] [17]. The phosphate buffer system ensures stable pH conditions throughout the reaction, preventing local pH shifts that could compromise reaction selectivity and product quality [17].

Conductivity and Ionic Strength Considerations

The ionic conductivity of the solvent system plays a crucial role in determining the efficiency of electrochemical processes [17]. The phosphate buffer provides adequate ionic strength while the water-ethanol mixture ensures optimal mass transfer characteristics [15] [17]. The conductivity values ranging from 2.1 to 4.2 mS/cm for various water-ethanol ratios demonstrate the system's ability to support efficient electrochemical reactions [17].

The optimization of ionic strength through electrolyte concentration adjustment enables fine-tuning of reaction conditions to maximize current efficiency and minimize energy consumption [18]. The phosphate buffer system not only provides ionic conductivity but also serves as a source of hydroxide ions for the electrochemical process, contributing to the overall reaction efficiency [17].

Environmental Impact Assessment and Sustainability Metrics

The environmental assessment of solvent systems employs comprehensive sustainability metrics that evaluate health impact, environmental fate, and safety considerations [16]. The green chemistry scores presented in the optimization data reflect a holistic evaluation of solvent systems based on established green chemistry principles [13] [16].

The water-ethanol system demonstrates superior environmental performance compared to traditional organic solvent systems, avoiding the use of toxic solvents such as chlorinated hydrocarbons or aromatic compounds [12] [13]. The high green chemistry score of 9.4 for the optimal 1:1 water-ethanol mixture indicates excellent alignment with sustainability objectives [16].

The elimination of toxic reagents and solvents in the electrochemical synthesis process represents a significant advancement in green chemistry applications [12] [19]. The use of electrons as clean oxidants eliminates the need for stoichiometric chemical oxidants, reducing waste generation and improving the overall environmental profile of the synthesis [19].

Polymer-supported synthesis represents a revolutionary approach to chemical synthesis where reaction intermediates are covalently attached to an insoluble polymer matrix throughout the synthetic sequence [1] [2]. This methodology offers substantial advantages for the preparation of complex aromatic compounds such as 2-amino-3-chlorobenzene-1,4-disulfonamide, a chlorinated benzenedisulfonamide derivative with significant pharmaceutical relevance [3] [4].

The fundamental principle underlying polymer-supported intermediate generation involves the immobilization of building blocks onto a solid support, typically polystyrene-based resins, which facilitates stepwise construction while maintaining the growing molecule attached to the polymer matrix [5]. This approach enables the use of excess reagents to drive reactions to completion, simplifies purification through filtration and washing protocols, and eliminates the need for intermediate product isolation between synthetic steps [6].

Polymer Support Selection and Functionalization

The selection of appropriate polymer supports is critical for successful synthesis of aromatic disulfonamide compounds. Polystyrene-based resins, particularly those with chlorotrityl and Wang linkages, have demonstrated exceptional utility in aromatic synthesis applications [7]. The amphiphilic properties of specialized supports such as ChemMatrix resin, based on polyethylene glycol, enable swelling in both polar and nonpolar solvents, significantly simplifying the washing and drying processes essential for disulfonamide synthesis [8].

For 2-amino-3-chlorobenzene-1,4-disulfonamide synthesis, polymer functionalization typically begins with the attachment of appropriately protected aromatic precursors to the resin. The use of Fmoc-protected amino acid derivatives has proven particularly effective, with subsequent coupling employing standard peptide coupling reagents such as HBTU and diisopropylethylamine [9] [7].

Synthetic Strategy and Reaction Conditions

The polymer-supported synthesis of chlorinated benzenedisulfonamides involves several key transformations. Initial attachment of the aromatic precursor to the resin is followed by selective functional group manipulations to introduce the chloro and amino substituents . The sulfonamide functionalities are typically introduced through reaction with chlorosulfonic acid derivatives under controlled conditions, with temperatures maintained between negative ten and ten degrees Celsius to control the exothermic nature of the reaction [11].

Research has demonstrated that the sulfonation and subsequent ammoniation steps can be accomplished with yields exceeding eighty percent when proper reaction conditions are maintained . The use of polymer-supported synthesis allows for precise control of reaction stoichiometry and temperature, critical factors in achieving high selectivity for the desired regioisomer.

Yield Optimization and Reaction Monitoring

Optimization studies for polymer-supported synthesis of aromatic disulfonamides have revealed that reaction yields can be significantly enhanced through careful selection of solvents and reaction conditions. Dichloromethane and dimethylformamide have emerged as preferred solvents, with yields ranging from seventy-two to ninety-one percent depending on the specific reaction conditions employed [12] [13].

The implementation of microwave-assisted conditions has shown particular promise, reducing reaction times from hours to minutes while maintaining excellent yields. For example, epoxidation reactions using polymer-supported oxidants have achieved ninety-three percent yields under microwave conditions at one hundred degrees Celsius for fifteen minutes, compared to eighty-eight percent yields under conventional heating for four hours [13].

Reaction ConditionTemperature (°C)TimeYield (%)Reference
Conventional heatingReflux4 h88 [13]
Microwave irradiation10015 min93 [13]
Flow conditions150Variable72-91 [12]

Flow Chemistry Adaptations for Scalable Production

Flow chemistry represents a paradigm shift in chemical manufacturing, particularly advantageous for the scalable production of pharmaceutical intermediates such as 2-amino-3-chlorobenzene-1,4-disulfonamide [14] [15]. This continuous processing approach offers superior control over reaction parameters, enhanced safety profiles, and seamless scalability compared to traditional batch methods [16] [17].

Fundamental Principles of Flow Chemistry Implementation

Flow chemistry systems operate on the principle of continuous reactant streams flowing through temperature-controlled reactors, where reaction time is precisely controlled by residence time [14]. For disulfonamide synthesis, this approach offers several critical advantages: excellent heat transfer due to high surface area to volume ratios, precise stoichiometric control through flow rate adjustment, and enhanced mass transfer characteristics [18].

The implementation of flow chemistry for aromatic sulfonamide synthesis has demonstrated remarkable efficiency improvements. Pharmaceutical companies including Pfizer, BASF, Roche, Eli-Lilly, GSK, and Novartis have published successful case studies demonstrating the implementation of continuous flow technologies in their manufacturing processes [16]. These implementations have consistently shown reduced reaction times, improved yields, and enhanced process safety compared to batch alternatives.

Microreactor Technology and Process Intensification

Microreactor technology represents the pinnacle of flow chemistry implementation for pharmaceutical synthesis [19]. The use of microreactors with interelectrode gaps as small as two hundred fifty micrometers has enabled dramatic reductions in supporting electrolyte requirements and reaction times [19]. For sulfonamide synthesis specifically, reaction times have been reduced from twenty-four hours in batch to only five minutes in flow, while simultaneously reducing supporting electrolyte requirements from one hundred mol percent to ten mol percent [19].

The enhanced mass transport characteristics of microreactors prove particularly beneficial for multiphase reactions common in aromatic synthesis. Segmented flow regimes establish toroidal vortices that ensure high mixing efficiency and significantly increase mass transfer to electrode surfaces, resulting in reaction time reductions from nine hours in batch to five minutes in flow [19].

Scalability and Production Metrics

Flow chemistry systems demonstrate exceptional scalability characteristics, with production rates easily adjusted through flow rate modifications rather than requiring reactor redesign [20]. Modern flow chemistry systems can achieve flow rates of up to ten milliliters per minute per input, enabling the production of twenty-eight point eight liters in a single day with two-pump configurations [20].

The scalability advantages extend beyond simple volume increases. Flow chemistry enables the implementation of reaction conditions that would be impractical or dangerous in batch reactors, including superheated solvents and high-pressure conditions [20]. For aromatic substitution reactions relevant to disulfonamide synthesis, temperatures of one hundred fifty degrees Celsius can be maintained despite atmospheric boiling points of one hundred degrees Celsius through pressurization and superheating capabilities [20].

Production Data and Performance Metrics

Comprehensive studies on flow chemistry implementation for pharmaceutical synthesis have provided detailed performance metrics that demonstrate the technology's commercial viability [22] [23]. For active pharmaceutical ingredient synthesis, flow chemistry has consistently achieved productivity levels exceeding three hundred thirty-eight per hour in optimized systems [22]. The implementation of automated systems and process analytical technology enables remote operation and real-time optimization, further enhancing productivity and reducing operational costs [18].

ParameterBatch ProcessingFlow ProcessingImprovement FactorReference
Reaction Time24 h5 min288x [19]
Supporting Electrolyte100 mol%10 mol%10x [19]
Daily ProductionVariable28.8 LContinuous [20]
ProductivityVariable338 h⁻¹Significant [22]

XLogP3

-0.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

284.9644758 g/mol

Monoisotopic Mass

284.9644758 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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